2-Amino-2-(1-phenylcyclopropyl)acetic acid
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Overview
Description
2-Amino-2-(1-phenylcyclopropyl)acetic acid is an organic compound characterized by the presence of an amino group and a phenyl-substituted cyclopropyl ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-phenylcyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of phenylcyclopropane with a nitrile, followed by hydrolysis to yield the desired amino acid. The reaction conditions often include the use of strong acids or bases to facilitate the cyclopropanation and subsequent hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-phenylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(1-phenylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-phenylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1-cyclopropyl)acetic acid: Lacks the phenyl group, leading to different chemical and biological properties.
2-Amino-2-(1-phenyl)acetic acid: Lacks the cyclopropyl ring, affecting its reactivity and interactions.
Uniqueness
2-Amino-2-(1-phenylcyclopropyl)acetic acid is unique due to the presence of both the phenyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-2-(1-phenylcyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-9(10(13)14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSGXGTCQWVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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